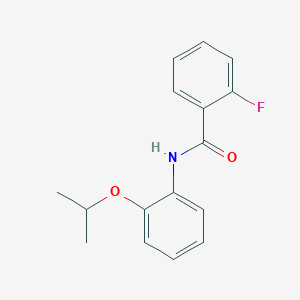

2-fluoro-N-(2-isopropoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(2-isopropoxyphenyl)benzamide, also known as Fipronil, is a widely used insecticide in the agricultural industry. It was first introduced in 1993 and has since become one of the most popular insecticides due to its effectiveness against a wide range of pests.

Mécanisme D'action

2-fluoro-N-(2-isopropoxyphenyl)benzamide works by targeting the central nervous system of insects. It acts as a non-competitive inhibitor of the GABA receptor, which is responsible for regulating the flow of chloride ions into neurons. By blocking this receptor, 2-fluoro-N-(2-isopropoxyphenyl)benzamide disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect.

Biochemical and Physiological Effects

2-fluoro-N-(2-isopropoxyphenyl)benzamide has been found to have a number of biochemical and physiological effects on insects. Studies have shown that exposure to 2-fluoro-N-(2-isopropoxyphenyl)benzamide can lead to changes in the expression of genes involved in the regulation of ion channels and neurotransmitters, as well as in the metabolism of lipids and carbohydrates. In addition, 2-fluoro-N-(2-isopropoxyphenyl)benzamide has been shown to have a negative impact on the reproductive system of insects, leading to reduced fertility and fecundity.

Avantages Et Limitations Des Expériences En Laboratoire

2-fluoro-N-(2-isopropoxyphenyl)benzamide has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of pests and has a low toxicity to mammals, making it a safe and effective choice for use in laboratory studies. However, 2-fluoro-N-(2-isopropoxyphenyl)benzamide can be expensive to produce and has a relatively short half-life, which can limit its usefulness in certain types of experiments.

Orientations Futures

There are a number of potential future directions for research on 2-fluoro-N-(2-isopropoxyphenyl)benzamide. One area of interest is the development of new formulations of the insecticide that are more effective against specific types of pests or that have a longer half-life. Another area of interest is the use of 2-fluoro-N-(2-isopropoxyphenyl)benzamide in combination with other insecticides or with biological control agents to improve its effectiveness. Finally, there is interest in studying the potential use of 2-fluoro-N-(2-isopropoxyphenyl)benzamide in the treatment of other diseases besides malaria, such as Alzheimer's disease and Parkinson's disease.

Conclusion

In conclusion, 2-fluoro-N-(2-isopropoxyphenyl)benzamide is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by targeting the central nervous system of insects and has a number of biochemical and physiological effects on these organisms. While it has a number of advantages for use in laboratory experiments, there are also limitations to its use. However, there are a number of potential future directions for research on 2-fluoro-N-(2-isopropoxyphenyl)benzamide, including the development of new formulations and the study of its potential use in the treatment of other diseases.

Méthodes De Synthèse

2-fluoro-N-(2-isopropoxyphenyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-amino-5-fluorobenzamide with 2-isopropoxyaniline in the presence of a catalyst. The resulting intermediate is then reacted with chlorosulfonic acid, followed by treatment with ammonia to yield 2-fluoro-N-(2-isopropoxyphenyl)benzamide. The synthesis of 2-fluoro-N-(2-isopropoxyphenyl)benzamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

Applications De Recherche Scientifique

2-fluoro-N-(2-isopropoxyphenyl)benzamide has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including termites, ants, cockroaches, and fleas. In addition to its use as an insecticide, 2-fluoro-N-(2-isopropoxyphenyl)benzamide has also been studied for its potential use in the treatment of malaria, as it has been found to be effective against the malaria parasite in laboratory tests.

Propriétés

Nom du produit |

2-fluoro-N-(2-isopropoxyphenyl)benzamide |

|---|---|

Formule moléculaire |

C16H16FNO2 |

Poids moléculaire |

273.3 g/mol |

Nom IUPAC |

2-fluoro-N-(2-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C16H16FNO2/c1-11(2)20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h3-11H,1-2H3,(H,18,19) |

Clé InChI |

MFIXNXYJLXGKHZ-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

SMILES canonique |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268455.png)

![2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide](/img/structure/B268456.png)

![N-cyclohexyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268458.png)

![4-{[2-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268460.png)

![4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid](/img/structure/B268461.png)

![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B268463.png)

![2-(4-chlorophenyl)-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268464.png)

![3-bromo-4-isopropoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268465.png)

![N-[2-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268466.png)

![N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268467.png)

![N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268471.png)

![N-[2-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B268473.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B268475.png)